1-phenylethanone hydrazone
Overview
Description
1-phenylethanone hydrazone is an organic compound with the molecular formula C8H10N2. It is a derivative of acetophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
1-phenylethanone hydrazone can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically occurs under basic conditions, where acetophenone and hydrazine hydrate are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, leading to the formation of 1-phenylethan-1-one hydrazone, which can be isolated by crystallization .
Chemical Reactions Analysis
1-phenylethanone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-phenylethanone hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-phenylethanone hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
1-phenylethanone hydrazone can be compared with similar compounds such as:
Acetophenone oxime: Similar in structure but contains an oxime group instead of a hydrazone group.
Benzaldehyde hydrazone: Contains a benzaldehyde moiety instead of an acetophenone moiety.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in the production of various chemical compounds .
Properties
CAS No. |
13466-30-3 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
InChI Key |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=CC=C1 |
SMILES |
CC(=NN)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NN)C1=CC=CC=C1 |
13466-30-3 | |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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